molecular formula C12H22N2O5 B13254476 Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate

Cat. No.: B13254476
M. Wt: 274.31 g/mol
InChI Key: KRWPOGQDZNCNLK-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine, followed by esterification. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another method includes the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isomers and derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate involves the protection of amine groups during chemical reactions. The Boc group stabilizes the compound, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate is unique due to its dual protection of amine functionalities and its versatility in various chemical reactions. Its ability to undergo multiple types of reactions while maintaining stability makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPOGQDZNCNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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